molecular formula C9H8N6O3 B14932304 1-methyl-4-nitro-N-(pyrimidin-2-yl)-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-(pyrimidin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14932304
M. Wt: 248.20 g/mol
InChI Key: UVMQVEYUDZLTJL-UHFFFAOYSA-N
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Description

1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring substituted with a nitro group, a pyrimidinyl group, and a carboxamide group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Substitution with Pyrimidinyl Group: This step involves the reaction of the pyrazole derivative with a pyrimidine compound under suitable conditions.

    Formation of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group and pyrimidinyl moiety might play crucial roles in binding to the target sites and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but lacks the pyrimidinyl group.

    4-Nitro-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and pyrimidinyl groups.

    1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the nitro and pyrimidinyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

1-methyl-4-nitro-N-pyrimidin-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H8N6O3/c1-14-5-6(15(17)18)7(13-14)8(16)12-9-10-3-2-4-11-9/h2-5H,1H3,(H,10,11,12,16)

InChI Key

UVMQVEYUDZLTJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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